molecular formula C7H9NO B048207 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- CAS No. 124647-55-8

1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-

Cat. No. B048207
M. Wt: 123.15 g/mol
InChI Key: UCKNZPTWBDNSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-, also known as DMPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPC is a heterocyclic compound that contains a pyrrole ring and an aldehyde group. It is a yellowish liquid that is soluble in organic solvents such as ethanol and chloroform. DMPC has been widely used in various research fields, including organic chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is not well understood. However, it has been suggested that 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- may act as a nucleophile, reacting with electrophilic species such as aldehydes and ketones. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been shown to react with thiols and amines, suggesting that it may be involved in the formation of covalent bonds with biomolecules.

Biochemical And Physiological Effects

1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been shown to have various biochemical and physiological effects. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been shown to inhibit the activity of HIV-1 reverse transcriptase, which is involved in the replication of the HIV virus. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been shown to have antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has several advantages for use in lab experiments. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is a stable compound that is easy to handle and store. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is also readily available and relatively inexpensive. However, 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has some limitations. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is a toxic compound that should be handled with care. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is also sensitive to air and moisture, which may affect its stability and reactivity.

Future Directions

There are several future directions for the study of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-. One direction is the development of new compounds based on 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been used as a building block in the synthesis of various compounds, and further research may lead to the development of new compounds with potential applications in medicine and biotechnology. Another direction is the study of the mechanism of action of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-. Further research is needed to understand how 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- interacts with biomolecules and how it exerts its biochemical and physiological effects. Finally, the study of the toxicology of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is an important future direction. Further research is needed to determine the safety of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- and its potential effects on human health.

Synthesis Methods

1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- can be synthesized using various methods, including the Vilsmeier-Haack reaction, the Paal-Knorr reaction, and the Hantzsch reaction. The Vilsmeier-Haack reaction involves the reaction of pyrrole with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) in the presence of a base. The Paal-Knorr reaction involves the reaction of pyrrole with an aldehyde in the presence of an acid catalyst. The Hantzsch reaction involves the reaction of pyrrole with an aldehyde and a β-ketoester in the presence of ammonia.

Scientific Research Applications

1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been used in various scientific research applications, including the synthesis of new compounds, the development of new drugs, and the study of biological systems. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been used as a building block in the synthesis of various compounds, including porphyrins and phthalocyanines, which have potential applications in photodynamic therapy and imaging. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been used in the development of new drugs, including antitumor and antiviral agents. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been shown to inhibit the activity of HIV-1 reverse transcriptase, which is an important target for the development of antiviral drugs. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been used in the study of biological systems, including the study of the structure and function of proteins and enzymes.

properties

CAS RN

124647-55-8

Product Name

1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

2,3-dimethylpyrrole-1-carbaldehyde

InChI

InChI=1S/C7H9NO/c1-6-3-4-8(5-9)7(6)2/h3-5H,1-2H3

InChI Key

UCKNZPTWBDNSQH-UHFFFAOYSA-N

SMILES

CC1=C(N(C=C1)C=O)C

Canonical SMILES

CC1=C(N(C=C1)C=O)C

synonyms

1H-Pyrrole-1-carboxaldehyde,2,3-dimethyl-(9CI)

Origin of Product

United States

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